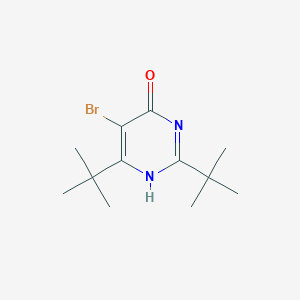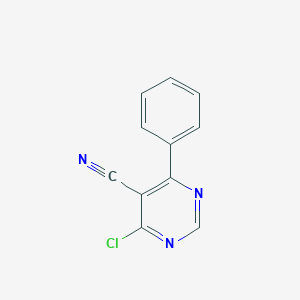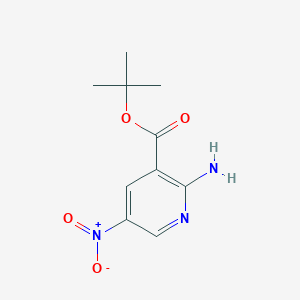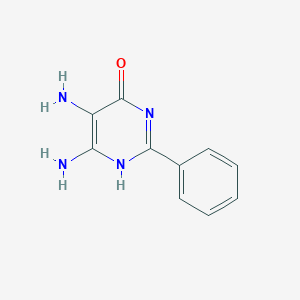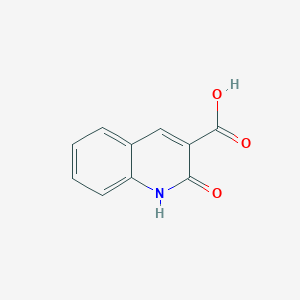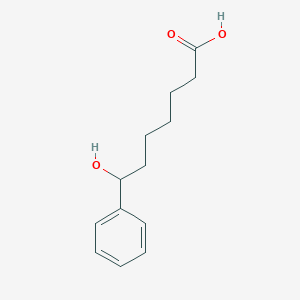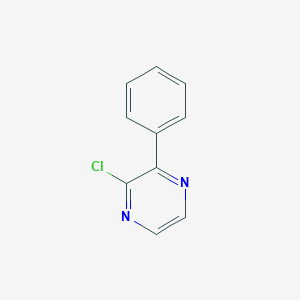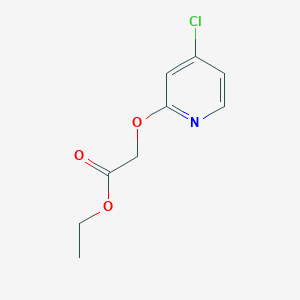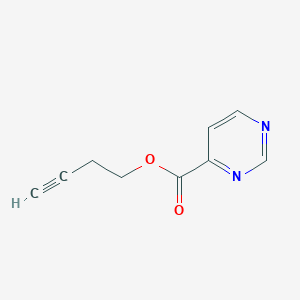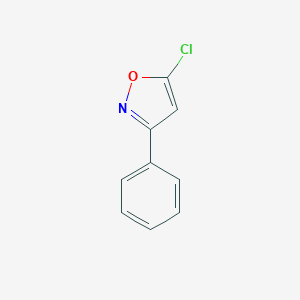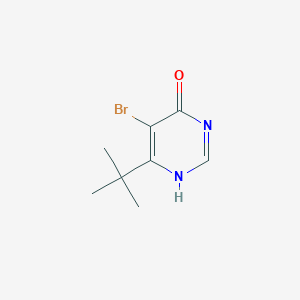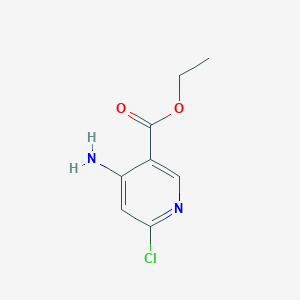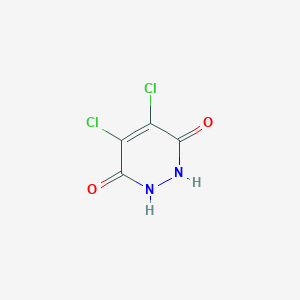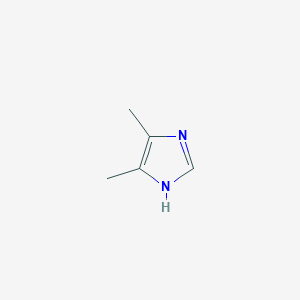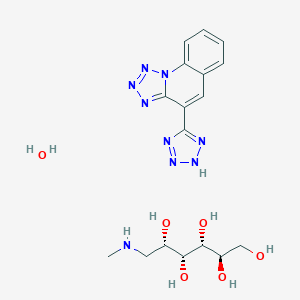
Tetrazolast meglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolast meglumine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Tetrazolast meglumine is complex and not fully understood. It is thought to act as a modulator of ion channels and neurotransmitter release, as well as a regulator of cell signaling pathways. Tetrazolast meglumine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Tetrazolast meglumine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels, including calcium, potassium, and sodium channels. It also regulates the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. Tetrazolast meglumine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrazolast meglumine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. Tetrazolast meglumine is a complex compound that requires careful attention to detail and precise control of reaction conditions. It may also have potential side effects that need to be carefully investigated before use in lab experiments.
Direcciones Futuras
There are several future directions for research on Tetrazolast meglumine. One potential area of investigation is its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. Another area of research is the development of new synthesis methods for Tetrazolast meglumine that are more efficient and cost-effective. Additionally, further investigation into the mechanism of action and biochemical and physiological effects of Tetrazolast meglumine may lead to new insights into its potential applications in scientific research.
Métodos De Síntesis
Tetrazolast meglumine can be synthesized using a variety of methods, including the reaction of tetrazole with an aldehyde or ketone in the presence of a reducing agent. Another common method involves the reaction of tetrazole with an alkyl halide in the presence of a base. The synthesis of Tetrazolast meglumine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Tetrazolast meglumine has been used extensively in scientific research for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology. It has been shown to have a wide range of effects on various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell signaling pathways. Tetrazolast meglumine has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease.
Propiedades
Número CAS |
133008-33-0 |
|---|---|
Nombre del producto |
Tetrazolast meglumine |
Fórmula molecular |
C17H25N9O6 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline;hydrate |
InChI |
InChI=1S/C10H6N8.C7H17NO5.H2O/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3;1H2/t;4-,5+,6+,7+;/m.0./s1 |
Clave InChI |
PXORXOKNKGCVHI-BMWGJIJESA-N |
SMILES isomérico |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
SMILES canónico |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4.O |
Otros números CAS |
133008-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



